Meta-Tolyl vs. Para-Tolyl Isomer: Specific Inclusion in Antithrombotic Combination Patent Claims
Patent CA2460141C explicitly recites 3-methyl-1-(3-methylphenyl)-2-pyrazolin-5-one (the target compound) as a distinct pyrazolone derivative within claims directed to combinations with antithrombotic agents for treating ischemic diseases [1]. Its para-tolyl isomer (3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-one, CAS 86-92-0) and ortho-tolyl isomer (3-methyl-1-(2-methylphenyl)-2-pyrazolin-5-one, CAS 157466-20-1) are listed as separate compounds with independent standing, confirming that the meta-substitution is specifically claimed rather than being a trivial variant [1]. This individual listing reflects differences in physicochemical properties or activity sufficient to warrant separate intellectual property recognition.
| Evidence Dimension | Individual listing in patent claims (yes/no per isomer) |
|---|---|
| Target Compound Data | Specifically listed: 3-methyl-1-(3-methylphenyl)-2-pyrazolin-5-one |
| Comparator Or Baseline | Para-tolyl isomer also listed but as a separate compound entry; ortho-tolyl isomer separately listed |
| Quantified Difference | All three positional isomers are individually named—none is considered a generic representative of the others |
| Conditions | Patent CA2460141C, claim scope covering pyrazolone derivatives for combination therapy |
Why This Matters
Procurement decisions based on patent landscape require the specific isomer listed; broad substitution with a different isomer would not satisfy patent-example requirements and may produce different therapeutic outcomes.
- [1] CA2460141C – Drugs comprising combination of antithrombotic agent with pyrazolone derivative. Assignee: Kowa Company Ltd., Japan; Inventors: Minami, T. et al. Publication date: 2002-09-13; Legal status: Expired – Fee Related. View Source
